N-(2,5-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide
Description
The compound N-(2,5-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide features a complex heterocyclic scaffold combining a quinoline-dioxane core with a p-tolylaminomethyl substituent and a difluorophenyl-acetamide side chain. Its synthesis likely involves multi-step functionalization of the quinoline-dioxane backbone, with coupling reactions to introduce the acetamide and p-tolylamino groups .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N3O4/c1-16-2-5-20(6-3-16)30-14-18-10-17-11-24-25(36-9-8-35-24)13-23(17)32(27(18)34)15-26(33)31-22-12-19(28)4-7-21(22)29/h2-7,10-13,30H,8-9,14-15H2,1H3,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPQQEWEGJSOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=C(C=CC(=C5)F)F)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous acetamide- and quinoline-containing derivatives, emphasizing structural variations, synthetic yields, spectroscopic data, and inferred physicochemical properties.
Key Observations
Structural Variations and Pharmacophore Influence: The target compound’s quinoline-dioxane core distinguishes it from simpler quinoline-4-one (e.g., ) or dibenzazepine (e.g., ) derivatives. The dioxane ring may enhance rigidity and influence binding pocket interactions. The p-tolylaminomethyl group introduces a hydrophobic aromatic moiety, contrasting with the methoxy or chloro substituents in compounds, which may alter solubility and target affinity.
Synthetic Efficiency :
- Yields for similar compounds range from 39% to 55%, reflecting challenges in functionalizing complex heterocycles. The lower yield in (39%) may stem from steric hindrance during coupling reactions involving bulky substituents .
Spectroscopic Trends :
- ¹H NMR : Aromatic proton signals (δ 7.62–7.16) and methyl/methylene groups (δ 2.22–3.77) are consistent across acetamide derivatives .
- Molecular Ions : The target compound’s molecular weight is expected to exceed 450 Da, comparable to (m/z 451) and (m/z 455.2), suggesting similar solubility challenges .
Functional Group Impact: Fluorine Substituents: The difluorophenyl group in the target compound and may improve lipophilicity and membrane permeability relative to non-fluorinated analogs like those in . Quinoline vs.
Implications for Drug Design
- Target Selectivity: The p-tolylaminomethyl group may confer selectivity toward specific kinase domains (e.g., ROCK1 in ), though docking studies would be required to confirm this .
- Synthetic Optimization : Lower yields in structurally complex analogs (e.g., ) highlight the need for improved coupling reagents or protecting-group strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
